Cas no 1261457-17-3 (3-Iodo-5-(trifluoromethyl)mandelic acid)

3-Iodo-5-(trifluoromethyl)mandelic acid structure
1261457-17-3 structure
商品名:3-Iodo-5-(trifluoromethyl)mandelic acid
CAS番号:1261457-17-3
MF:C9H6F3IO3
メガワット:346.041825771332
CID:4964412

3-Iodo-5-(trifluoromethyl)mandelic acid 化学的及び物理的性質

名前と識別子

    • 3-Iodo-5-(trifluoromethyl)mandelic acid
    • インチ: 1S/C9H6F3IO3/c10-9(11,12)5-1-4(2-6(13)3-5)7(14)8(15)16/h1-3,7,14H,(H,15,16)
    • InChIKey: IBSCKIZEOUYTBV-UHFFFAOYSA-N
    • ほほえんだ: IC1C=C(C(F)(F)F)C=C(C=1)C(C(=O)O)O

計算された属性

  • せいみつぶんしりょう: 345.93138 g/mol
  • どういたいしつりょう: 345.93138 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 269
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.5
  • ぶんしりょう: 346.04
  • 疎水性パラメータ計算基準値(XlogP): 2.4

3-Iodo-5-(trifluoromethyl)mandelic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013034582-1g
3-Iodo-5-(trifluoromethyl)mandelic acid
1261457-17-3 97%
1g
$1504.90 2023-09-03

3-Iodo-5-(trifluoromethyl)mandelic acid 関連文献

3-Iodo-5-(trifluoromethyl)mandelic acidに関する追加情報

Introduction to 3-Iodo-5-(trifluoromethyl)mandelic acid (CAS No. 1261457-17-3)

3-Iodo-5-(trifluoromethyl)mandelic acid (CAS No. 1261457-17-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 3-Iodo-5-(trifluoromethyl)mandelic acid consists of a mandelic acid core with an iodine substituent at the 3-position and a trifluoromethyl group at the 5-position. The presence of these functional groups imparts distinct properties to the molecule, making it an attractive candidate for a range of biochemical and pharmacological studies.

In recent years, the interest in 3-Iodo-5-(trifluoromethyl)mandelic acid has been driven by its potential as a building block for the synthesis of more complex molecules. The iodine substituent, in particular, can serve as a versatile handle for further functionalization through various chemical reactions, such as Suzuki coupling and other palladium-catalyzed cross-coupling reactions. This flexibility allows researchers to tailor the molecule for specific applications, including the development of new drugs and diagnostic agents.

The trifluoromethyl group, on the other hand, is known for its electron-withdrawing properties and high lipophilicity. These characteristics can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its bioavailability and metabolic stability. As a result, 3-Iodo-5-(trifluoromethyl)mandelic acid has been explored in the context of drug discovery for various therapeutic areas, including oncology, neurology, and infectious diseases.

In the realm of oncology, 3-Iodo-5-(trifluoromethyl)mandelic acid has been investigated for its potential as a prodrug or as a component of targeted drug delivery systems. The unique combination of functional groups can facilitate selective uptake by cancer cells, thereby minimizing systemic toxicity and improving therapeutic efficacy. Recent studies have also highlighted its role in modulating key signaling pathways involved in cancer progression, such as PI3K/AKT and MAPK pathways.

In neurology, the compound has shown promise in the treatment of neurodegenerative disorders. The ability to cross the blood-brain barrier due to its lipophilic nature makes it an attractive candidate for developing drugs that target central nervous system (CNS) disorders. Research has indicated that 3-Iodo-5-(trifluoromethyl)mandelic acid can influence neurotransmitter levels and receptor activity, potentially offering new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease.

Infectious diseases represent another area where 3-Iodo-5-(trifluoromethyl)mandelic acid has demonstrated potential. Its antimicrobial properties have been explored in both bacterial and viral infections. The compound's ability to disrupt microbial cell membranes and inhibit essential enzymes involved in pathogen replication makes it a valuable tool in the fight against multidrug-resistant pathogens.

Beyond its direct therapeutic applications, 3-Iodo-5-(trifluoromethyl)mandelic acid has also found use in diagnostic imaging techniques. The iodine substituent can be radiolabeled to create imaging agents that can be used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These imaging modalities are crucial for early detection and monitoring of various diseases, particularly cancer and cardiovascular conditions.

The synthesis of 3-Iodo-5-(trifluoromethyl)mandelic acid involves several well-established chemical reactions. One common approach is to start with mandelic acid and introduce the trifluoromethyl group through electrophilic fluorination followed by iodination at the 3-position. This multi-step process requires careful optimization to achieve high yields and purity levels suitable for pharmaceutical applications.

In conclusion, 3-Iodo-5-(trifluoromethyl)mandelic acid (CAS No. 1261457-17-3) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for drug discovery and development, diagnostic imaging, and other advanced applications. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.

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